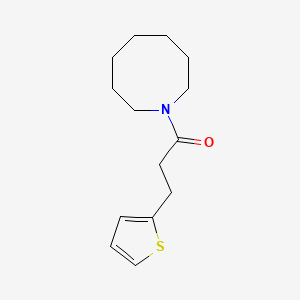
1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine involves the inhibition of certain enzymes in the body. It has been shown to inhibit the activity of phosphodiesterase 10A and phosphodiesterase 4D. This inhibition leads to an increase in the levels of cyclic AMP and cyclic GMP, which are important signaling molecules in the body. The increase in cyclic AMP and cyclic GMP levels has been shown to have various physiological effects such as anti-inflammatory and anti-depressant effects.
Biochemical and Physiological Effects:
1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of phosphodiesterase 4D. It has also been shown to have anti-depressant effects by inhibiting the activity of phosphodiesterase 10A. In addition, it has been shown to have cognitive enhancing effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine in lab experiments is its high potency and selectivity for certain enzymes. This allows for precise modulation of certain signaling pathways in the body. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of this compound in lab experiments.
Orientations Futures
There are several future directions for research involving 1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine. One area of research is the development of more selective and potent inhibitors of phosphodiesterase 10A and phosphodiesterase 4D. Another area of research is the investigation of the role of these enzymes in various physiological processes such as inflammation, cognition, and mood regulation. Finally, the potential therapeutic applications of this compound in various diseases such as depression, anxiety, and inflammation should be explored.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine involves the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with pyridin-4-ylmethylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Applications De Recherche Scientifique
1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine has been used in various scientific research applications. It is commonly used as a tool compound to study the role of certain proteins in the body. It has been shown to inhibit the activity of certain enzymes such as phosphodiesterase 10A and phosphodiesterase 4D. These enzymes are involved in various physiological processes such as inflammation, cognition, and mood regulation.
Propriétés
IUPAC Name |
1-(3-chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O2S/c17-14-2-1-3-15(16(14)18)24(22,23)21-10-8-20(9-11-21)12-13-4-6-19-7-5-13/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTIIGMAHHFZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=C(C(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)


![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)



![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)